molecular formula C39H54O6 B14087025 (3beta,28(Z))-3-Hydroxy-28-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy) urs-12-en-27-oic acid

(3beta,28(Z))-3-Hydroxy-28-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy) urs-12-en-27-oic acid

Cat. No.: B14087025
M. Wt: 618.8 g/mol
InChI Key: AMRCFELIZUVBKY-UHFFFAOYSA-N
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Description

(3beta,28(Z))-3-Hydroxy-28-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy) urs-12-en-27-oic acid is a complex organic compound that belongs to the class of triterpenoids. Triterpenoids are known for their diverse biological activities and are often found in various plants. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a propenyl group attached to the ursane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,28(Z))-3-Hydroxy-28-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy) urs-12-en-27-oic acid typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and coupling reactions. Common reagents used in these reactions include protecting agents like TBDMS (tert-butyldimethylsilyl), oxidizing agents like PCC (pyridinium chlorochromate), and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nitrating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (3beta,28(Z))-3-Hydroxy-28-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy) urs-12-en-27-oic acid may be studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine

The compound’s potential therapeutic effects make it a candidate for drug development. Research may focus on its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3beta,28(Z))-3-Hydroxy-28-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy) urs-12-en-27-oic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cell proliferation. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: Another triterpenoid with similar biological activities.

    Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective properties.

    Ursolic Acid: Shares a similar ursane skeleton and exhibits various pharmacological effects.

Uniqueness

(3beta,28(Z))-3-Hydroxy-28-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy) urs-12-en-27-oic acid is unique due to its specific functional groups and structural configuration, which may confer distinct biological activities and chemical reactivity compared to other triterpenoids.

Conclusion

This compound is a fascinating compound with potential applications in various fields

Properties

Molecular Formula

C39H54O6

Molecular Weight

618.8 g/mol

IUPAC Name

10-hydroxy-4a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid

InChI

InChI=1S/C39H54O6/c1-24-15-20-38(23-45-32(42)14-9-26-7-10-27(40)11-8-26)21-22-39(34(43)44)28(33(38)25(24)2)12-13-30-36(5)18-17-31(41)35(3,4)29(36)16-19-37(30,39)6/h7-12,14,24-25,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44)

InChI Key

AMRCFELIZUVBKY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)COC(=O)C=CC6=CC=C(C=C6)O

Origin of Product

United States

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